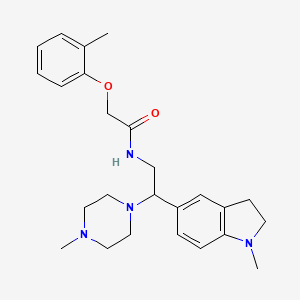

![molecular formula C19H21ClN6O2 B2501360 8-(2-((3-氯-4-甲苯基)氨基)乙基)-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 923128-83-0](/img/structure/B2501360.png)

8-(2-((3-氯-4-甲苯基)氨基)乙基)-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

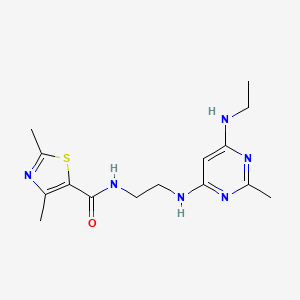

The compound "8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of imidazo[2,1-f]purinone, which is a class of compounds known for their biological activities, including potential therapeutic applications. The structure of this compound suggests that it may have affinity towards certain biological targets, possibly acting as an antagonist or inhibitor due to the presence of specific functional groups that are characteristic of bioactive molecules.

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purinone derivatives has been described in the literature. For instance, the synthesis of 8-amino-3-deazaguanine, an analogue with antitumor activity and inhibition of purine nucleoside phosphorylase (PNP), involves the ammonolysis of an imidazole precursor followed by a series of reactions including monoheterocyclic rearrangement, ammonolysis, and dehydration . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, with modifications to introduce the appropriate substituents at the relevant positions on the imidazole ring.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinone derivatives is characterized by a fused imidazole and purine ring system. Substitutions at various positions on the ring system can significantly alter the compound's biological activity and selectivity. For example, the introduction of an amino group at the 8-position of 3-deazaguanine has been shown to enhance PNP inhibitory activity . The compound has additional substitutions, including a 3-chloro-4-methylphenyl group, which could further influence its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-f]purinone derivatives is influenced by the functional groups present on the molecule. The amino group, for instance, can participate in hydrogen bonding and electrostatic interactions, which are important for binding to biological targets such as enzymes or receptors. The presence of a chloro substituent could also facilitate further chemical modifications through nucleophilic substitution reactions, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinone derivatives are determined by their molecular structure. These properties include solubility, hydrophilicity, and the ability to cross biological membranes, which are crucial for their pharmacokinetic and pharmacodynamic profiles. Structure-activity relationship (SAR) studies, such as those described for A(3) adenosine receptor antagonists , can provide insights into how different substitutions affect these properties. The goal is to optimize the compound's potency and selectivity while ensuring favorable pharmacological characteristics.

科学研究应用

合成和抗病毒活性

该化合物属于嘌呤类似物的一类,其抗病毒活性正在研究中。一项关于咪唑并[1,2-a]-s-三嗪核苷的研究表明,在非毒性剂量水平下,具有类似结构框架的新型核苷和核苷酸对鼻病毒表现出中等活性(Kim 等,1978)。这表明相关化合物具有潜在的抗病毒应用。

抗抑郁和抗焦虑潜力

1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮衍生物的研究显示出有希望的抗抑郁和抗焦虑活性。一项研究合成了一系列衍生物,并鉴定了具有显着血清素受体亲和力和磷酸二酯酶抑制活性的化合物。初步药理研究揭示了体内潜在的抗抑郁作用(Zagórska 等,2016)。这突出了该化学类别中的化合物作为抗抑郁和抗焦虑药物开发的先导的潜力。

抗病毒和抗高血压活性

一项关于与本化合物相关的 7,8-聚亚甲基嘌呤衍生物的研究探讨了它们的合成和生物活性。研究了这些衍生物的抗病毒和抗高血压特性,为进一步研究类似化合物以用于潜在治疗应用提供了依据(Nilov 等,1995)。

血清素转运蛋白活性

评估了咪唑并[2,1-f]嘌呤-2,4-二酮的芳基哌嗪基烷基衍生物的酸碱性质和血清素转运蛋白亲和力,阐明了影响其生物活性的化学特性。这项研究提供了设计具有增强血清素转运蛋白活性的分子的见解,这些分子可能对治疗抑郁症或焦虑症有用(Zagórska 等,2011)。

细胞分裂素样活性

对咪唑并[1,2-c]嘧啶的细胞分裂素样活性的研究(该类与本化合物在结构上相关)提供了有关嘌呤环中的变化如何影响生物活性的宝贵信息。这些研究为开发在农业中具有潜在应用的新型化合物奠定了基础(Branca 等,1986)。

属性

IUPAC Name |

6-[2-(3-chloro-4-methylanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O2/c1-10-5-6-13(9-14(10)20)21-7-8-25-11(2)12(3)26-15-16(22-18(25)26)24(4)19(28)23-17(15)27/h5-6,9,21H,7-8H2,1-4H3,(H,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAZOBQHUYUBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(3-Chloro-4-methylanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)

![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)